12-Epi-Deoxoscalarin
Description
12-Epi-deoxoscalarin is a scalarane-type sesterterpene (25-carbon backbone) isolated from marine sponges, notably Hyattella cribriformis and Spongia nitens . Structurally, it belongs to the scalaranes, characterized by a tetracyclic framework with a fused γ-lactone ring. The "12-epi" designation refers to the epimerization at the C-12 position, distinguishing it from scalarin and deoxoscalarin . This compound has garnered attention for its antiparasitic properties, particularly against protozoa such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum .
Properties
Molecular Formula |
C27H42O4 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bS)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-1,3,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-13-yl] acetate |
InChI |
InChI=1S/C27H42O4/c1-16(28)31-21-14-20-25(4)12-7-11-24(2,3)18(25)10-13-26(20,5)19-9-8-17-15-30-23(29)22(17)27(19,21)6/h8,18-23,29H,7,9-15H2,1-6H3/t18-,19-,20+,21+,22+,23+,25-,26-,27+/m0/s1 |
InChI Key |
IDZDIJBVDDHIIM-MWZFGUNWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OCC5=CC4)O)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OCC5=CC4)O)C)C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Scalarane Family
12-Epi-deoxoscalarin is closely related to scalarin and deoxoscalarin, differing primarily in stereochemistry and functional group modifications:
- Scalarin : Contains a hydroxyl group at C-12 and an acetyl group at C-22. Exhibits anti-inflammatory and cytotoxic activity but lower antiprotozoal potency compared to this compound .
- Deoxoscalarin : Lacks the hydroxyl group at C-12 but retains the acetyl group at C-22. Shows reduced bioactivity against Plasmodium falciparum compared to this compound .
- 12-Epi-scalarin : Shares the C-12 epimerization with this compound but includes additional oxygenated groups, which correlate with higher cytotoxicity .
Bioactivity Comparison with Non-Scalarane Terpenoids
In antiprotozoal assays, this compound was compared to other sponge-derived terpenoids (Table 1):
Key Findings :
- Antiplasmodial Activity: Dorisenone D (IC50 0.43 μg/mL) outperforms this compound (IC50 3.30 μg/mL), but the latter shows lower cytotoxicity (SI >6.1 vs. >9.0 for dorisenone D) .
- Antitrypanosomal Activity: this compound is less potent than heptaprenyl-p-quinol (9) but has a better safety profile .
- Structural-Activity Relationship : The absence of oxygenated groups in this compound reduces cytotoxicity compared to oxygen-rich scalaranes like 12-epi-scalarin .
Antimicrobial Activity
This compound exhibits weak antibacterial effects (e.g., 12 mm inhibition zone against Bacillus subtilis), outperformed by demethylfurospongin-4 and tetraprenylacetic acid derivatives .
Cytotoxicity Profile
Unlike spongian diterpenes (e.g., compounds 11 and 12), this compound shows minimal toxicity to mammalian L6 cells (IC50 >30 μg/mL), suggesting favorable selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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